molecular formula C6H11NO2 B152155 1-methyl-D-Proline CAS No. 58123-62-9

1-methyl-D-Proline

Cat. No.: B152155
CAS No.: 58123-62-9
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-RXMQYKEDSA-N
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Description

1-Methyl-D-Proline is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields. Proline itself is a non-polar amino acid that plays a crucial role in protein structure and function. The methylation of proline can influence its chemical behavior and biological activity.

Scientific Research Applications

1-Methyl-D-Proline has several applications in scientific research:

Safety and Hazards

Safety data sheets suggest that exposure to 1-Methyl-D-Proline should be avoided. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it is recommended to avoid dust formation and to ensure adequate ventilation .

Future Directions

Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .

Mechanism of Action

Target of Action

1-Methyl-D-Proline, also known as ®-1-methylpyrrolidine-2-carboxylic acid, is an analogue of the naturally occurring amino acid, L-Proline . Proline and its analogues have multifaceted roles in cell biology . They are precursors of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins . They also act as an energy source for pathogenic bacteria, protozoan parasites, and metastatic cancer cells . Furthermore, they are antistress molecules and modulators of cell signaling pathways .

Mode of Action

This compound, like L-Proline and D-Proline, is often used as an asymmetric organocatalyst for a variety of organic reactions . It has one basic and one acidic center, which allows it to interact with its targets and cause changes . For instance, acting as an enantioselective organocatalyst, L-Proline makes possible the synthesis of therapeutically active enantiopure drugs .

Biochemical Pathways

Proline metabolism impacts beneficial tissue regeneration, but also contributes to the progression of devastating pathologies such as fibrosis and metastatic cancer . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .

Result of Action

The result of this compound’s action can vary depending on the context. As an organocatalyst, it can facilitate the synthesis of various compounds . In biological systems, it can influence cell signaling pathways and contribute to various physiological and pathological processes .

Biochemical Analysis

Biochemical Properties

1-Methyl-D-Proline, like proline, is likely to play a role in protein structure and function due to its conformational rigidity It may interact with various enzymes, proteins, and other biomolecules, influencing their structure and function

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Given its structural similarity to proline, it may influence cell function in similar ways. For instance, proline has been shown to play a role in cellular redox homeostasis and energy production . It’s also involved in new protein synthesis and pathogenic processes . It’s plausible that this compound may have similar effects, but this requires experimental validation.

Molecular Mechanism

Proline has been shown to influence protein structure due to its unique cyclic structure . It’s possible that this compound, due to its structural similarity to proline, may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It’s plausible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-D-Proline can be synthesized through several methods. One common approach involves the conversion of proline to its methylated derivative. The process typically includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

1-Methyl-D-Proline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can yield different proline derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs .

Comparison with Similar Compounds

1-Methyl-D-Proline can be compared with other proline analogs such as:

    Trans-4-Hydroxyproline: Known for its role in collagen stability.

    Cis-4-Hydroxyproline: Used in the synthesis of pharmaceuticals.

    L-Azetidine-2-Carboxylic Acid: A toxic analog with applications in studying protein folding.

Uniqueness: this compound’s unique methylation provides distinct steric and electronic properties, making it valuable in specific catalytic and synthetic applications .

By understanding the detailed aspects of this compound, researchers can harness its potential in various scientific and industrial fields

Properties

IUPAC Name

(2R)-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357529
Record name 1-methyl-D-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-62-9
Record name 1-methyl-D-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-methylpyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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